Propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate
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Overview
Description
Propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate is a chemical compound with the molecular formula C18H13N3O5 It is known for its unique structural properties, which include a benzoate ester linked to a dicyano-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate typically involves the esterification of 2-(4,5-dicyano-2-nitrophenoxy)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical assays and probes due to its unique structural properties.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the
Properties
IUPAC Name |
propan-2-yl 2-(4,5-dicyano-2-nitrophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11(2)25-18(22)14-5-3-4-6-16(14)26-17-8-13(10-20)12(9-19)7-15(17)21(23)24/h3-8,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEVTTBQDKAKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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